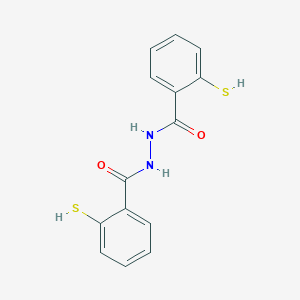

N,N'-Bis(2-mercaptobenzoyl)hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 704784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWFVITTFIUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327935 | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-41-9, 1217678-56-2 | |

| Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide, a molecule of significant interest in medicinal chemistry and materials science. The document details a robust, field-proven synthetic protocol, starting from the accessible precursor 2-mercaptobenzoic acid. It offers an in-depth explanation of the underlying chemical principles and experimental considerations. Furthermore, a multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, encompassing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory manual and a foundational scientific resource.

Introduction: The Significance of N,N'-Bis(2-mercaptophenzoyl)hydrazide

Hydrazide and hydrazone moieties are prevalent structural motifs in a vast array of biologically active compounds, exhibiting properties such as antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities.[1][2] The title compound, N,N'-Bis(2-mercaptophenzoyl)hydrazide, uniquely combines the pharmacologically relevant hydrazide linker with two 2-mercaptobenzoyl units. The presence of the thiol (-SH) group introduces intriguing possibilities for metal chelation, antioxidant activity, and the formation of disulfide bonds, making it a compelling candidate for further investigation in drug discovery and materials science.

The rationale for the synthesis of this specific molecule lies in the potential synergistic effects of its constituent parts. The rigid bis-amide structure provides a defined scaffold, while the terminal thiol groups offer reactive sites for conjugation or interaction with biological targets. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount to unlocking its full potential. This guide, therefore, aims to provide a clear and reproducible pathway to its synthesis and a thorough framework for its analytical characterization.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of N,N'-Bis(2-mercaptophenzoyl)hydrazide is most effectively achieved through a two-step process. The first step involves the conversion of 2-mercaptobenzoic acid to its more reactive acyl chloride derivative, 2-mercaptobenzoyl chloride. The second step is the condensation of this acyl chloride with hydrazine hydrate to form the desired bis-substituted hydrazide. This approach is favored due to the high reactivity of acyl chlorides, which drives the reaction to completion and typically results in good yields.

Step 1: Synthesis of 2-Mercaptobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzoic acid.

-

Under a fume hood, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. The reaction is often performed without a solvent, using thionyl chloride as both the reagent and the solvent.

-

Gently heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial to obtain a pure acyl chloride for the subsequent reaction. The product, 2-mercaptobenzoyl chloride, is typically a yellowish liquid or low-melting solid and is used immediately in the next step without further purification.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride, driving the equilibrium towards the product side.

-

Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction, allowing for a shorter reaction time.

-

Immediate Use: Acyl chlorides are generally reactive and susceptible to hydrolysis. Therefore, it is best practice to use the freshly prepared 2-mercaptobenzoyl chloride directly in the next synthetic step to avoid degradation.

Step 2: Synthesis of N,N'-Bis(2-mercaptophenzoyl)hydrazide

The final step involves the nucleophilic acyl substitution reaction between 2-mercaptobenzoyl chloride and hydrazine hydrate. The nitrogen atoms of hydrazine are nucleophilic and readily attack the electrophilic carbonyl carbon of the acyl chloride.

Protocol:

-

In a separate flask, dissolve hydrazine hydrate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cool the solution in an ice bath.

-

Slowly add a solution of 2-mercaptobenzoyl chloride (2 equivalents) in the same anhydrous solvent to the cooled hydrazine solution with vigorous stirring. The stoichiometry is critical here to ensure the formation of the bis-substituted product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-4 hours).

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water to remove any unreacted hydrazine hydrate and other water-soluble byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N,N'-Bis(2-mercaptophenzoyl)hydrazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid.

-

Cooling: The reaction between an acyl chloride and a nucleophile is often exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

-

Stoichiometry: A 2:1 molar ratio of 2-mercaptobenzoyl chloride to hydrazine hydrate is essential to favor the formation of the desired N,N'-bis-substituted product over the mono-substituted intermediate.

-

Recrystallization: This purification technique is highly effective for obtaining a crystalline solid in high purity by separating the desired compound from soluble impurities.

Caption: Overall workflow for the synthesis of N,N'-Bis(2-mercaptophenzoyl)hydrazide.

Characterization Techniques: A Multi-faceted Approach

The unambiguous identification and purity assessment of the synthesized N,N'-Bis(2-mercaptophenzoyl)hydrazide requires a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of N,N'-Bis(2-mercaptophenzoyl)hydrazide is expected to show characteristic absorption bands corresponding to its key structural features.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200-3300 | N-H stretching | Amide (Hydrazide) |

| ~2550-2600 | S-H stretching | Thiol |

| ~1640-1680 | C=O stretching | Amide I band |

| ~1520-1570 | N-H bending, C-N stretching | Amide II band |

| ~1450-1500 | C=C stretching | Aromatic ring |

| ~750-800 | C-H out-of-plane bending | ortho-disubstituted benzene |

Data Interpretation:

-

The presence of a sharp peak around 2550-2600 cm⁻¹ is a strong indication of the thiol (-SH) group.

-

The characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands confirm the formation of the hydrazide linkage.

-

The N-H stretching vibration appears as a relatively broad band in the region of 3200-3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of N,N'-Bis(2-mercaptophenzoyl)hydrazide.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0-10.5 | Singlet | 2H | -CO-NH - |

| ~7.2-7.8 | Multiplet | 8H | Aromatic protons |

| ~5.0-5.5 | Singlet | 2H | -SH |

Data Interpretation:

-

The downfield singlet corresponding to the two amide protons (-NH-) is a key diagnostic signal. Its integration value of 2H confirms the bis-substituted nature of the hydrazide.

-

The aromatic region will show a complex multiplet pattern corresponding to the eight protons of the two ortho-disubstituted benzene rings.

-

The chemical shift of the thiol proton (-SH) can be variable and may appear as a broad singlet. Its presence can be confirmed by D₂O exchange, where the peak disappears.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~165-170 | -C =O (Amide carbonyl) |

| ~125-140 | Aromatic carbons |

Data Interpretation:

-

The signal for the amide carbonyl carbon is typically found in the downfield region of the spectrum.

-

The aromatic region will display multiple signals corresponding to the different carbon environments in the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Expected Mass Spectrometry Data: For N,N'-Bis(2-mercaptophenzoyl)hydrazide (C₁₄H₁₂N₂O₂S₂), the expected molecular weight is approximately 320.4 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. The mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). Fragmentation patterns may include the loss of one or both of the 2-mercaptobenzoyl moieties.

Caption: Workflow for the characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide.

Potential Applications and Future Directions

The unique structural features of N,N'-Bis(2-mercaptophenzoyl)hydrazide make it a promising candidate for a variety of applications:

-

Medicinal Chemistry: The presence of the hydrazide moiety, coupled with the potential for the thiol groups to interact with biological targets, suggests that this compound could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.[1][3]

-

Coordination Chemistry: The two thiol groups and the amide functionalities provide multiple coordination sites for metal ions. This suggests that the compound could be used as a ligand to synthesize novel metal complexes with interesting catalytic or material properties.

-

Polymer Science: The bifunctional nature of the molecule, with two reactive thiol groups, makes it a potential cross-linking agent or monomer for the synthesis of sulfur-containing polymers.

Future research should focus on the biological evaluation of N,N'-Bis(2-mercaptophenzoyl)hydrazide and its derivatives. Furthermore, the synthesis and characterization of metal complexes derived from this ligand could open up new avenues in catalysis and materials science.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of N,N'-Bis(2-mercaptophenzoyl)hydrazide. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate the structure of this versatile molecule. The insights into the causality behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs. The potential applications of this compound are vast, and it is hoped that this guide will serve as a valuable resource for those looking to explore its utility in their respective fields.

References

-

Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Available at: [Link]

-

The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. Available at: [Link]

-

Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. Available at: [Link]

Sources

- 1. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide

Abstract

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a symmetrical aromatic hydrazide featuring two mercaptobenzoyl units linked by a central hydrazide bridge. This unique structure, possessing multiple donor atoms (S, N, O), imparts significant chemical reactivity, particularly its ability to act as a potent chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, structural characterization, physicochemical properties, and reactivity. We delve into its potential applications in analytical chemistry, coordination chemistry, and as a scaffold for drug development, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

Hydrazides and their derivatives are a cornerstone in medicinal and coordination chemistry, recognized for their wide spectrum of biological activities and as versatile synthons for heterocyclic compounds.[1][2] this compound stands out due to its bifunctional and symmetrical nature. It integrates the structural motifs of an aromatic thiol (mercaptan) and a benzoylhydrazide. This combination results in a molecule with a rich coordination chemistry and the potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are often associated with hydrazide-hydrazone structures.[1][3] The presence of thiol (-SH) groups, carbonyl (-C=O) oxygens, and hydrazide (-NH-NH-) nitrogens makes it an excellent polydentate ligand, capable of forming stable complexes with various transition metal ions.[4] This guide aims to consolidate the current understanding of its chemical properties and provide a practical framework for its application in research and development.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the condensation of a 2-mercaptobenzoic acid derivative with hydrazine. A common and efficient laboratory-scale synthesis involves the reaction of methyl 2-mercaptobenzoate with hydrazine hydrate.

General Synthesis Pathway

The reaction proceeds by nucleophilic acyl substitution, where the hydrazine molecule displaces the methoxy group from two molecules of the ester to form the stable diacylhydrazide structure.

Caption: Potential tautomeric forms of the molecule.

Physicochemical Properties

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₁₄H₁₂N₂O₂S₂ | Based on structure. |

| Molecular Weight | ~320.40 g/mol | Calculated from formula. [5] |

| Physical State | Expected to be a crystalline solid at room temperature. | Typical for aromatic hydrazides. [6] |

| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF; moderately soluble in alcohols like methanol and ethanol. | General property of hydrazones and hydrazides. [7] |

| Stability | Relatively stable under neutral conditions. Susceptible to hydrolysis of the hydrazone bond in strongly acidic or basic media. | Hydrazones show greater stability than imines but can hydrolyze, especially at low pH. [8] |

Reactivity and Key Applications

The true potential of this compound lies in its exceptional reactivity as a chelating ligand and its role as a precursor for biologically active molecules.

Coordination Chemistry and Metal Chelation

The molecule is a versatile polydentate ligand capable of coordinating with metal ions through its sulfur, nitrogen, and oxygen atoms. The deprotonation of the thiol (-SH) and potentially the amide (-NH-) groups creates anionic donor sites, leading to the formation of highly stable, multi-ring chelate complexes. [9]This property is the foundation of its use as an analytical reagent.

Mechanism of Action as an Analytical Reagent: The uncomplexed ligand is often colorless or pale yellow. Upon chelation with a metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺), a colored complex is formed. This color change is due to the alteration of the electronic structure of the molecule, leading to a shift in the wavelength of maximum absorbance (λ_max). According to Beer-Lambert law, the intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative spectrophotometric analysis. [4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide | C14H13N3O2 | CID 135504503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic Analysis of N,N'-Bis(2-mercaptobenzoyl)hydrazide Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract: N,N'-Bis(2-mercaptobenzoyl)hydrazide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, primarily due to their robust metal-chelating properties and diverse biological activities. The unambiguous structural confirmation and purity assessment of these molecules are paramount for advancing their development from laboratory synthesis to clinical application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this scaffold. We delve into the core principles, field-proven experimental protocols, and data interpretation strategies for Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By integrating these techniques into a self-validating workflow, this guide establishes a gold standard for the characterization of these promising therapeutic agents.

The this compound Scaffold: A Structural Overview

The core structure of this compound, characterized by a central hydrazide linker flanked by two mercaptobenzoyl moieties, is a versatile scaffold for drug design. Its potency often lies in its ability to form stable complexes with metal ions, a function of the multiple donor atoms (N, O, S). A critical aspect of its chemistry is the existence of potential tautomers, which can significantly influence its chemical behavior and spectroscopic signature. Understanding these forms is the first step in a robust analysis.

The primary tautomeric considerations are the keto-enol and thione-thiol equilibria. The molecule can exist predominantly in the diamide/dithione form or potentially equilibrate with tautomeric forms involving enol (-C(OH)=N-) and thiol (-SH) groups. Spectroscopic analysis is the definitive method to probe the dominant form in a given state (solid or solution).

Caption: Tautomeric equilibrium in the hydrazide core.

Core Spectroscopic Techniques: Principles and Application

A multi-faceted spectroscopic approach is non-negotiable for the rigorous characterization of this compound derivatives. Each technique provides a unique and complementary piece of the structural puzzle.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Causality: IR spectroscopy is the primary tool for identifying the functional groups present and interrogating the tautomeric state of the molecule, particularly in the solid phase. The vibrational frequencies of bonds like C=O, N-H, and S-H are highly sensitive to their environment. The presence of a strong absorption around 1640-1680 cm⁻¹ is indicative of the amide C=O stretch (keto form), while the absence of a sharp band around 2550-2600 cm⁻¹ suggests the thiol (-SH) group is not present, and the molecule exists in the thione (C=S) form. Conversely, the appearance of an O-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the C=O stretch would signal the enol tautomer.

Experimental Protocol: KBr Pellet Method

-

Preparation: Dry 1-2 mg of the synthesized compound and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove residual water.

-

Grinding: In a dry agate mortar, gently grind the KBr to a fine powder. Add the sample and continue to grind until the mixture is homogeneous and has a consistent, fine texture.

-

Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber. Then, acquire the sample spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: The key to interpretation is comparing the observed bands with known frequencies for related structures.[1][2][3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Structural Implication |

| N-H Stretch | 3100 - 3300 (broad) | Confirms presence of amide/hydrazide group. |

| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | Confirms benzene ring presence. |

| S-H Stretch (Thiol) | 2550 - 2600 (weak, sharp) | Crucial for tautomerism: Its presence indicates the thiol form. |

| C=O Stretch (Amide I) | 1640 - 1680 (strong) | Crucial for tautomerism: Confirms the keto form of the hydrazide. |

| N-H Bend (Amide II) | 1520 - 1570 | Complements the N-H stretch, confirming the amide group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Confirms benzene ring skeleton. |

| C=S Stretch (Thione) | 1050 - 1250 (moderate) | Its presence suggests the thione tautomer over the thiol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR (both ¹H and ¹³C) provides the definitive connectivity map of the molecule. For hydrazide derivatives, the choice of solvent is critical. Using deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended over chloroform (CDCl₃).[4][5] The acidic amide (N-H) protons are readily exchangeable and often do not appear or are very broad in CDCl₃, but they are typically visible as distinct, albeit broad, singlets in DMSO-d₆. A D₂O exchange experiment can confirm these peaks: upon adding a drop of D₂O to the NMR tube, the N-H (and any S-H or O-H) proton signals will disappear, validating their assignment.

Experimental Protocol: ¹H and ¹³C NMR in DMSO-d₆

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming if necessary.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard ¹H spectrum (typically 16-32 scans).

-

Integrate all peaks and reference the spectrum to the residual DMSO signal (δ ≈ 2.50 ppm).

-

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the sample, shake gently, and re-acquire the ¹H spectrum. Note the disappearance of any labile proton signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hours, but is essential for confirming the carbon skeleton. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Data Interpretation: The chemical shifts provide information about the electronic environment of each nucleus.[4][6][7]

| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Notes |

| NH -C=O | 10.0 - 12.0 | Broad singlet, disappears with D₂O. Its downfield shift is due to hydrogen bonding and the deshielding effect of the carbonyl. |

| SH | 3.0 - 5.0 | If present, will be a sharp singlet that disappears with D₂O. |

| Aromatic (Ar-H ) | 7.0 - 8.5 | Complex multiplet patterns. Substitution will alter these shifts predictably. |

| Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) | Notes |

| C =O (Amide) | 165 - 175 | Confirms the keto form. |

| Aromatic (C -S) | 120 - 135 | The carbon directly attached to sulfur. |

| Aromatic (C -H, C -C) | 110 - 140 | Multiple signals expected for the benzene rings. |

| C =S (Thione) | 180 - 200 | If the thione tautomer is present, a signal in this region would be a key indicator. |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides insights into the conjugated electronic systems within the molecule. The benzoyl and hydrazide moieties contain π-systems that give rise to characteristic π→π* and n→π* electronic transitions.[8] This technique is particularly powerful for studying the interaction of these ligands with metal ions. Upon chelation, the ligand's electronic structure is perturbed, often resulting in a significant bathochromic (red) shift of the absorption maximum (λ_max), which can be used to determine binding stoichiometry and affinity.

Experimental Protocol: Solution-Phase Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

-

Stock Solution: Prepare an accurate stock solution of the compound (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU. A typical concentration is around 10⁻⁵ M.

-

Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the spectrum of the sample solution, typically from 200 to 600 nm.

Data Interpretation:

-

π→π* transitions: Expect strong absorption bands typically below 300 nm, associated with the aromatic rings.

-

n→π* transitions: Weaker absorption bands may appear at longer wavelengths (>300 nm), often associated with the C=O and C=S groups.

-

Metal Titration: To study metal binding, incrementally add a solution of a metal salt to the sample cuvette and record the spectrum after each addition. A systematic shift in λ_max confirms complexation.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the ultimate arbiter of molecular weight. For compounds like this compound derivatives, Electrospray Ionization (ESI) is an excellent soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, or the sodium adduct, [M+Na]⁺. This provides a highly accurate molecular weight, allowing for the direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, providing irrefutable evidence of the chemical formula. Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure by showing the loss of specific moieties, such as the benzoyl group.[9][10][11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

-

MS/MS (Optional): If fragmentation data is desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation:

-

Molecular Ion Peak: The primary goal is to locate the [M+H]⁺ or [M+Na]⁺ peak. Its m/z value should match the calculated molecular weight of the proposed structure.

-

Isotopic Pattern: The isotopic distribution of the molecular ion cluster, particularly the relative abundance of the M+2 peak due to the presence of two sulfur atoms, must match the theoretical pattern.

-

Key Fragments: Expect fragmentation to occur at the weakest bonds, typically the amide C-N bonds, leading to fragments corresponding to the mercaptobenzoyl cation.

Integrated Spectroscopic Workflow: A Self-Validating System

Relying on a single technique is insufficient for regulatory or high-impact publication purposes. The true power of spectroscopy lies in integrating these methods into a logical, self-validating workflow where each result corroborates the others. This approach embodies the principle of trustworthiness in scientific data.

Caption: Integrated workflow for spectroscopic validation.

This workflow ensures a comprehensive characterization. The mass from MS must match the formula derived from NMR. The functional groups identified by IR (e.g., C=O, N-H) must correspond to the signals observed in the ¹³C and ¹H NMR spectra. The conjugated system proposed by NMR must be consistent with the absorption profile seen in the UV-Vis spectrum. This cross-validation provides an exceptionally high degree of confidence in the final structural assignment.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical process that underpins their successful development as therapeutic agents. A meticulous, multi-technique approach combining Mass Spectrometry, IR, NMR, and UV-Vis spectroscopy is essential. Each method provides distinct but complementary data that, when integrated into a cohesive workflow, enables unambiguous confirmation of chemical structure, assessment of purity, and insights into molecular behavior. For researchers in drug discovery, mastering this analytical paradigm is not merely a matter of characterization but a fundamental requirement for advancing novel chemical entities toward their full therapeutic potential.

References

-

J Mass Spectrom. 2014 Aug;49(8):742-9. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1). New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. [Link]

-

Archiv der Pharmazie. 1972 Jul;305(7):541-8. [H-NMR-spectra of hydrazones]. [Link]

-

Molecules. 2019 Jun;24(12):2321. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

-

ResearchGate. ¹H NMR spectra of hydrazide ligand 4 (a) and its complex 4c (b). [Link]

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

ResearchGate. Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. [Link]

-

ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

-

Journal of The American Society for Mass Spectrometry. 2013 Oct;24(10):1600-8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. [Link]

-

ResearchGate. Mass Spectra of Acid hydrazide 2. [Link]

-

Analytical Biochemistry. 1988 Nov 15;175(1):139-44. Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. [Link]

-

Journal of the University of Chemical Technology and Metallurgy. Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

JConsort. REVIEW OF SPECTROSCOPIC INVESTIGATION ON FUNDAMENTAL MODES OF DFT STUDIES OF PURE PYRAZINEAMIDE. [Link]

-

Medical Journal of Babylon. Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. [Link]

-

ResearchGate. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. [Link]

-

Bioorganic Chemistry. 2018 Dec;81:454-464. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. [Link]

-

International Journal of Organic Chemistry. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]

-

Bioinorganic Chemistry and Applications. 2012;2012:595281. Synthesis, Spectroscopic, and Antimicrobial Studies of Binuclear Metallocene (M = Ti, Zr, or Hf) Derivatives of Bis(mercaptoazoles). [Link]

-

Molecules. 2024 Jan;29(2):294. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. [Link]

-

ResearchGate. IR spectra of hydrazones I and complexes II–V. [Link]

-

Analytical Chemistry. Spectrophotometric Method for Determination of Hydrazine. [Link]

-

Saylor.org. Spectroscopic Methods. [Link]

-

Chemical Papers. 1986;40(6):797-800. Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. [Link]

-

Semantic Scholar. Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. [Link]

-

Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

-

Engineered Science. A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. [Link]

-

ResearchGate. FT-IR spectrum of the (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono) methyl)phenol ligand and Co(II) complex. [Link]

-

International Journal of Molecular Sciences. 2012;13(4):5048-5077. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

ResearchGate. IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

-

Molecules. 2021 Jan;26(2):461. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

-

NIST WebBook. Benzoic acid, hydrazide. [Link]

-

The Royal Society of Chemistry. Supplementary information. [Link]

-

ResearchGate. Utility of Bis- Hydrazonoyl Chlorides as Precursors for Synthesis of New Functionalized Bis -Thiadiazoles as Potent Antimicrobial Agents. [Link]

-

NIST WebBook. 2-Mercaptobenzothiazole. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N'-Bis(2-mercaptobenzoyl)hydrazide for Heavy Metal Ion Detection

Foreword: The Imperative for Advanced Heavy Metal Surveillance

Heavy metal contamination represents a persistent and insidious threat to environmental integrity and public health. Industrial effluents, mining activities, and agricultural runoff introduce toxic ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) into our ecosystems. Their non-biodegradable nature and tendency to bioaccumulate necessitate the development of robust, sensitive, and selective detection methodologies. Chemical sensors, or chemosensors, have emerged as a powerful tool in this endeavor, offering rapid and cost-effective analysis. This guide focuses on a particularly promising class of molecules: hydrazides, and specifically explores the design, synthesis, and application of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a premier chelating agent for the optical detection of heavy metal ions.

Principles of Hydrazide-Based Chemosensing

A chemosensor operates by converting a chemical binding event into a measurable signal. The fundamental architecture consists of two integrated components: a receptor (or binding site) and a signaling unit . In the case of this compound, the molecule itself embodies both functions.

-

The Receptor: The molecule is engineered with specific functional groups—the thiol (-SH) and hydrazide (-CO-NH-NH-CO-) moieties—that have a high affinity for heavy metal ions.[1][2] These groups act as electron-donating centers (Lewis bases) that selectively coordinate with electron-accepting metal cations (Lewis acids). This interaction is a classic example of chelation, where multiple donor atoms from a single ligand bind to a central metal ion, forming a stable, ring-like structure known as a chelate.[1]

-

The Signaling Mechanism: The binding of a metal ion alters the electronic properties of the entire molecule. This perturbation affects how the molecule interacts with light, leading to a detectable change in its optical properties. Common signaling modalities include:

-

Colorimetric Sensing: A change in the absorption of visible light, resulting in a color change that can often be observed with the naked eye.

-

Fluorometric Sensing: A change in the fluorescence emission. This can manifest as:

-

"Turn-On" Fluorescence: An increase in fluorescence intensity upon metal binding.

-

"Turn-Off" Fluorescence (Quenching): A decrease in fluorescence intensity.

-

Ratiometric Sensing: A shift in the wavelength of maximum fluorescence emission, allowing for detection based on the ratio of intensities at two different wavelengths, which enhances accuracy.[3]

-

-

The hydrazide functional group is particularly effective in sensor design due to its synthetic accessibility and potent coordinating ability.[4][5]

Profile of the Sensor: this compound

Molecular Structure and Rationale

This compound is a symmetric molecule designed for potent and specific metal ion chelation.

-

Thiol Groups (-SH): The two mercapto groups are soft donor sites, exhibiting a strong affinity for soft heavy metal ions like Hg²⁺, Pb²⁺, and Cd²⁺, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

-

Hydrazide Bridge (-CO-NH-NH-CO-): This central linkage provides two carbonyl oxygen atoms and two amide nitrogen atoms. These hard/borderline donor sites can coordinate with a variety of metal ions, including transition metals like Cu²⁺ and Ni²⁺.[6]

This multi-dentate structure allows the molecule to "wrap around" a metal ion, forming multiple stable five- or six-membered rings, a phenomenon known as the chelate effect , which dramatically enhances the stability of the metal-ligand complex.

Synthesis Protocol

The synthesis of this compound is a straightforward two-step process adapted from established methodologies for hydrazide formation.[7] The core principle is the conversion of a carboxylic acid into a more reactive form (an ester), followed by condensation with hydrazine.

Step 1: Esterification of 2-Mercaptobenzoic Acid

-

Reactant Preparation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (2 equivalents) in an excess of absolute methanol or ethanol.

-

Catalysis: Add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the resulting ester (methyl 2-mercaptobenzoate or ethyl 2-mercaptobenzoate) with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis to Form this compound

-

Reactant Preparation: Dissolve the ester from Step 1 (2 eq.) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1 eq.) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate will typically form as the reaction proceeds.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the solid product by filtration, wash it thoroughly with cold ethanol to remove unreacted starting materials, and then with diethyl ether. The resulting white or off-white solid can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Mechanism of Heavy Metal Ion Detection

The sensing mechanism is predicated on the chelation of a metal ion, which induces a conformational change and perturbs the intramolecular charge transfer (ICT) and/or photoinduced electron transfer (PET) pathways within the molecule.

Upon introduction of a target heavy metal ion (Mⁿ⁺), the thiol and hydrazide groups coordinate to it. The lone pair electrons on the sulfur, oxygen, and nitrogen atoms are drawn into the metal's orbitals, forming strong coordinate bonds. This binding event restricts the rotational freedom of the benzoyl groups and rigidifies the molecular structure.

This rigidification often leads to a chelation-enhanced fluorescence (CHEF) effect. In the unbound state, the molecule may have low fluorescence due to energy loss through vibrational and rotational motions. Upon binding and rigidification, these non-radiative decay pathways are suppressed, causing a significant increase in fluorescence quantum yield—a "turn-on" response.

Experimental Protocols for Sensor Application

The following protocols provide a framework for characterizing the sensing properties of this compound.

Preparation of Solutions

-

Stock Sensor Solution: Prepare a stock solution of the synthesized hydrazide (e.g., 1 mM) in an appropriate solvent such as DMSO or a mixture of acetonitrile and water. Due to the thiol groups, it is advisable to use freshly prepared solutions.

-

Stock Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various heavy metal salts (e.g., nitrates or chlorides) in deionized water.

UV-Visible Spectrophotometric Titration

This experiment determines the change in the absorption spectrum of the sensor upon binding to a metal ion.

-

Blank Measurement: Record the UV-Vis spectrum of the sensor solution (e.g., 10 µM in the chosen solvent) in a quartz cuvette.

-

Titration: Add incremental amounts of the target metal ion stock solution (e.g., 0.1, 0.2, 0.3... equivalents) to the cuvette.

-

Data Acquisition: Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and allowed to equilibrate (typically 1-2 minutes).

-

Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion. This can reveal the binding stoichiometry (e.g., 1:1 or 1:2 sensor-to-metal ratio).

Fluorescence Spectroscopy Titration

This experiment quantifies the change in fluorescence, which is often more sensitive than absorbance.

-

Initial Spectrum: Record the fluorescence emission spectrum of the sensor solution (e.g., 10 µM) by exciting at its absorption maximum (λ_ex).

-

Titration: Sequentially add small aliquots of the target metal ion stock solution to the cuvette.

-

Data Acquisition: Record the fluorescence spectrum after each addition, keeping the excitation wavelength and slit widths constant.

-

Limit of Detection (LOD) Calculation: The LOD is a critical performance metric. It can be calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank measurement (sensor solution without metal) and 'k' is the slope of the linear portion of the fluorescence intensity vs. metal ion concentration plot.

Selectivity and Interference Study

This crucial experiment validates the sensor's specificity.

-

Prepare Samples: Prepare a series of solutions, each containing the sensor (e.g., 10 µM) and a high concentration (e.g., 10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

-

Competitive Binding: Prepare another set of solutions. To the solution of the sensor and the target metal ion, add an excess of each potentially interfering ion and record the signal.

-

Analysis: Compare the fluorescence or colorimetric response generated by the target analyte to that of other metal ions. A highly selective sensor will show a significant response only for the target ion(s).

Sources

- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. US3507892A - Heavy metal chelates of amino hydrazide chelating agents - Google Patents [patents.google.com]

- 4. sryahwapublications.com [sryahwapublications.com]

- 5. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

The Multifaceted Biological Activities of 2-Mercaptobenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile 2-Mercaptobenzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties.[1][2] Among these, 2-mercaptobenzimidazole (2-MBI) and its derivatives stand out due to their diverse and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic effects.[1][2][3][4] The presence of a thiol group at the 2-position provides a reactive handle for various chemical modifications, allowing for the generation of extensive libraries of derivatives with fine-tuned biological profiles. This guide provides an in-depth technical overview of the core biological activities of 2-mercaptobenzimidazole derivatives, offering insights for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Broad Spectrum of Action

2-Mercaptobenzimidazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][6][7]

Mechanism of Action

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[1] Molecular docking studies have indicated that certain 2-MBI derivatives can bind effectively to the active site of DHFR.[1]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 2-MBI derivatives is significantly influenced by the nature of the substituents on the benzimidazole ring and the sulfur atom. For instance, the introduction of phenethylthio groups or the formation of thioesters and amides at the 2-position has been shown to modulate the antimicrobial spectrum and efficacy.[1] Schiff base derivatives of 2-mercaptobenzimidazole have also emerged as a promising class of antimicrobial agents, with some compounds exhibiting potent activity against various bacterial and fungal strains.[8]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

A standard method to evaluate the antimicrobial activity of 2-MBI derivatives is the agar diffusion method.[1]

Step-by-Step Methodology:

-

Preparation of Media: Prepare Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving.

-

Inoculation: Aseptically pour the sterile media into petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) and swab it uniformly across the agar surface.

-

Application of Compounds: Create wells in the agar using a sterile cork borer. Dissolve the synthesized 2-MBI derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume of the compound solution into the wells.

-

Controls: Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent alone as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Data Summary: Antimicrobial Activity of Selected 2-MBI Derivatives

| Compound ID | Test Microorganism | Zone of Inhibition (mm) | Reference |

| ZR-1 to ZR-8 | C. albicans | 15-18 | [1] |

| 4b | S. aureus | 30 ± 2.12 | [6] |

| 4b | E. coli | 19.66 ± 1.29 | [6] |

| 3b | S. aureus | 25.33 ± 4.03 | [6] |

| 3b | E. coli | 15.66 ± 1.93 | [6] |

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 2-mercaptobenzimidazole derivatives have demonstrated promising anticancer activity against various cancer cell lines.[8][9][10][11]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse. One prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][11] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Molecular docking studies have shown that 2-MBI derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain, acting as competitive inhibitors.[9][11]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[8]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29, A549) in 96-well plates at an appropriate density and allow them to attach overnight.[8][9]

-

Compound Treatment: Treat the cells with various concentrations of the 2-MBI derivatives and a standard anticancer drug (e.g., 5-fluorouracil) for a specified period (e.g., 48-72 hours).[10]

-

Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Summary: Anticancer Activity of Selected 2-MBI Derivatives

| Compound ID | Cell Line | IC50 (µg/ml) | Reference |

| 20 | HCT-116 | 8 | [8] |

| 23 | HCT-116 | 7 | [8] |

| M2MCP | HT-29, A549, MKN45 | Not specified | [9] |

Anti-inflammatory and Analgesic Activities

Derivatives of 2-mercaptobenzimidazole have also been investigated for their potential as anti-inflammatory and analgesic agents.[3][12][13]

Mechanism of Action

The anti-inflammatory activity of these compounds is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB, these derivatives can reduce the inflammatory response. The analgesic effects may involve interactions with opioid receptors.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for screening anti-inflammatory drugs.[12]

Step-by-Step Methodology:

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 2-MBI derivatives.[12]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: Hot Plate and Tail Flick Methods for Analgesic Activity

These methods are used to assess the central analgesic activity of compounds.[3]

Step-by-Step Methodology (Hot Plate):

-

Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (licking of paws or jumping).

-

Compound Administration: Administer the 2-MBI derivative or a standard analgesic (e.g., pentazocine).[3]

-

Post-Treatment Measurement: Record the reaction time again at different time intervals after drug administration. An increase in reaction time indicates an analgesic effect.

Antiviral Activity: A New Frontier

Recent research has highlighted the potential of 2-mercaptobenzimidazole derivatives as antiviral agents, particularly against SARS-CoV-2.[14]

Mechanism of Action

In the context of SARS-CoV-2, 2-MBI derivatives have been identified through in silico studies as potential inhibitors of the spike glycoprotein's interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor.[14] By blocking this crucial step in the viral entry process, these compounds could prevent infection.[14]

Conclusion and Future Directions

The 2-mercaptobenzimidazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. While significant progress has been made in identifying potent antimicrobial, anticancer, anti-inflammatory, and analgesic derivatives, further research is warranted. Future efforts should focus on elucidating the precise molecular mechanisms of action, optimizing lead compounds for improved efficacy and safety profiles, and advancing promising candidates into preclinical and clinical development. The continued exploration of 2-mercaptobenzimidazole derivatives holds great promise for addressing unmet medical needs across various therapeutic areas.

References

- El Ouasif, L., Bouyahya, A., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry.

- Gupta, S., et al. (2015).

- Al-kazweeny, Z. R., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.

- Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.

- Ahamed, M. R. (n.d.). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.

- Arch Pharm (Weinheim). (2011). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. PubMed, 344(5), 311-9.

- PubMed. (2019).

- ResearchGate. (2019). Anticancer activity of derivatives of 2- Mercaptobenzimidazole -Molecular docking approach.

- PubMed. (2019). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line.

- Der Pharma Chemica. (n.d.).

- SciSpace. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities.

- Molecules. (2022). Identification of Synthetic 2-Mercaptobenzimidazole Derivatives as Inhibitors of Spike Protein of SARS-CoV-2 by Virtual Screening. MDPI.

- PubMed. (2018).

- The Pharma Innovation. (2018). Anticancer activity of derivatives of 2-Mercaptobenzimidazole – Molecular docking approach.

- The Pharma Innovation Journal. (2018). Synthesis, characterization and antimicrobial activities of derivative of 2-mercaptobenzimidazole with 2-bromomethylmesitylene.

- Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery & Therapeutics, 12(1), 203-207.

- Semantic Scholar. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities.

- ResearchGate. (2018).

- International Journal of Medical Research and Health Sciences. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents.

- Oriental Journal of Chemistry. (n.d.). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity.

- RSC Publishing. (n.d.). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.

- Molecules. (2025).

- ResearchGate. (2025). (PDF)

- PubMed Central. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities.

- ResearchGate. (2025). Synthesis of 2-Mercaptobenzimidazole Derivatives as Potential Anti-microbial and Cytotoxic Agents.

- MDPI. (2025).

- Molecules. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- ResearchGate. (n.d.). Synthesis of two novel mercaptobenzimidazole derivative Schiff bases and their in vitro antioxidant and enzyme inhibitory effects.

- ResearchGate. (2025). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities.

- MDPI. (2025).

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

Sources

- 1. ijmrhs.com [ijmrhs.com]

- 2. ijmrhs.com [ijmrhs.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

The Versatile Scaffold: A Technical Guide to the Synthesis of Heterocyclic Compounds from 2-Mercaptobenzothiazole

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (2-MBT), a readily available and industrially significant compound, has emerged as a privileged starting material in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive exocyclic thiol group, provide a versatile handle for the construction of a diverse array of heterocyclic systems. This technical guide offers an in-depth exploration of the synthetic pathways leading to various biologically active heterocyclic compounds derived from 2-MBT. We will delve into the strategic considerations behind key reaction steps, provide detailed, field-proven experimental protocols, and present mechanistic insights to empower researchers in their quest for novel molecular entities. The discussion will encompass the synthesis of prominent five- and six-membered heterocycles, including 1,2,3-triazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, thiazolidinones, and pyrimidines, highlighting their relevance in drug discovery and development.

Introduction: The Strategic Importance of 2-Mercaptobenzothiazole

The benzothiazole moiety is a cornerstone in the architecture of numerous pharmacologically active molecules.[1] 2-Mercaptobenzothiazole, in particular, stands out due to the nucleophilic character of its thiol group, which allows for facile S-functionalization. This initial modification is often the gateway to a cascade of reactions culminating in the formation of new heterocyclic rings. The inherent biological activity of the 2-MBT core, coupled with the vast chemical space accessible through its derivatization, makes it an invaluable building block for generating libraries of compounds for high-throughput screening and lead optimization.[2]

This guide is structured to provide a logical progression from key intermediates to the final heterocyclic targets. Each section will not only present a synthetic route but also explain the underlying principles that govern the transformation, thereby offering a comprehensive understanding of the process.

The Workhorse Intermediates: Gateway to Heterocyclic Diversity

The majority of synthetic routes from 2-MBT to more complex heterocycles proceed through two principal intermediates: 2-(prop-2-ynylthio)benzo[d]thiazole (I) and 2-(benzothiazol-2-ylthio)acetohydrazide (II) . The strategic choice of these intermediates lies in the latent reactivity of their functional groups – the terminal alkyne in I and the hydrazide moiety in II – which are primed for cyclization reactions.

Figure 1: Key intermediates derived from 2-Mercaptobenzothiazole.

Synthesis of 2-(prop-2-ynylthio)benzo[d]thiazole (I)

This intermediate is the cornerstone for accessing 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[2] The synthesis is a straightforward nucleophilic substitution (SN2) reaction.

Experimental Protocol:

-

To a solution of 2-mercaptobenzothiazole (1.0 mmol) in a suitable solvent such as dioxane or acetone, add a base (e.g., triethylamine, 1.2 mmol).

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the thiolate anion. The rationale for using a base is to deprotonate the thiol, thereby increasing its nucleophilicity.

-

Add propargyl bromide (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 45-60 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford I as a solid.[3]

Expected Yield: 80-90%

Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.00-7.30 (m, 4H, Ar-H), 4.20 (s, 2H, -S-CH₂-), 3.20 (t, 1H, ≡C-H).

-

IR (KBr, cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch).

Synthesis of 2-(benzothiazol-2-ylthio)acetohydrazide (II)

This hydrazide is a versatile precursor for a variety of five-membered heterocycles. Its synthesis is a two-step, one-pot procedure.

Experimental Protocol:

-

Dissolve 2-mercaptobenzothiazole (1.0 mmol) in a suitable solvent like ethanol or DMF. Add a base such as triethylamine or anhydrous sodium carbonate (1.2 mmol) and stir for 20 minutes.

-

Add ethyl chloroacetate (1.1 mmol) dropwise. The S-alkylation occurs via an SN2 mechanism, with the thiolate anion displacing the chloride.[4]

-

Heat the mixture to reflux (60-80 °C) for 12-14 hours. Monitor the formation of the ester intermediate, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, by TLC.

-

After cooling the reaction mixture, add hydrazine hydrate (99%, 2.0 mmol) and stir at room temperature for 24 hours. The hydrazinolysis of the ester is driven by the high nucleophilicity of hydrazine.[4]

-

The product, II , often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to obtain pure white or pale yellow crystals.[5][6]

Expected Yield: 75-85%

Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.40 (s, 1H, -NH-), 8.00-7.30 (m, 4H, Ar-H), 4.40 (s, 2H, -NH₂), 4.20 (s, 2H, -S-CH₂-).[5]

-

IR (KBr, cm⁻¹): ~3300, ~3200 (N-H stretch), ~1660 (C=O stretch, Amide I).[4][6]

Synthesis of Five-Membered Heterocycles

1,2,3-Triazoles via Click Chemistry

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly its copper(I)-catalyzed variant, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] Intermediate I is perfectly poised for this transformation.

Figure 2: Workflow for 1,2,3-Triazole Synthesis.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-(prop-2-ynylthio)benzo[d]thiazole (I , 1.0 mmol) and the desired organic azide (1.0 mmol) in a mixture of t-butanol and water (1:1).

-

To this solution, add a catalytic amount of copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The in-situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is a critical step for the catalytic cycle.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 12-24 hours, as indicated by TLC.

-

After completion, add water to the reaction mixture, and the product usually precipitates.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,2,3-triazole derivative.

Table 1: Representative Synthesis of 1,2,3-Triazole Derivatives

| Entry | Azide (R-N₃) | Product | Yield (%) |

| 1 | Benzyl azide | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole | ~90 |

| 2 | Phenyl azide | 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole | ~85 |

| 3 | 4-Fluorobenzyl azide | 2-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole | ~92 |

Mechanistic Causality: The choice of a copper(I) catalyst is paramount as it dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-isomer. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This contrasts with the thermal Huisgen cycloaddition, which is much slower and often produces a mixture of 1,4- and 1,5-regioisomers.

1,3,4-Oxadiazoles

The hydrazide intermediate II is readily cyclized to form 1,3,4-oxadiazoles using various dehydrating agents or through oxidative cyclization. A common and effective method involves the use of phosphorus oxychloride with an aromatic carboxylic acid.

Experimental Protocol:

-

A mixture of 2-(benzothiazol-2-ylthio)acetohydrazide (II , 1.0 mmol) and a substituted benzoic acid (1.1 mmol) is taken in excess phosphorus oxychloride (5-10 mL).

-

The mixture is heated at reflux (80-100 °C) for 4-6 hours. The phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of the initially formed N,N'-diacylhydrazine intermediate.

-

After cooling, the reaction mixture is carefully poured onto crushed ice with stirring.

-

The resulting solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanistic Causality: The reaction proceeds via the initial acylation of the terminal nitrogen of the hydrazide by the carboxylic acid, likely activated by phosphorus oxychloride. This forms a 1,2-diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration to furnish the stable aromatic 1,3,4-oxadiazole ring. The strong dehydrating nature of POCl₃ is key to driving the final cyclization step.[7]

1,3,4-Thiadiazoles

The conversion of the hydrazide II to a 1,3,4-thiadiazole can be achieved by first converting it to a thiosemicarbazide, followed by cyclization.

Experimental Protocol:

-

Synthesis of the Thiosemicarbazide Intermediate: A mixture of 2-(benzothiazol-2-ylthio)acetohydrazide (II , 1.0 mmol) and ammonium thiocyanate (1.2 mmol) in dry benzene is refluxed for 6 hours. The thiosemicarbazide derivative precipitates upon cooling and is collected by filtration.

-

Cyclization: The obtained thiosemicarbazide (1.0 mmol) is refluxed in a 2N sodium hydroxide solution for 4-6 hours. This basic condition promotes the intramolecular cyclization with the elimination of water.

-

The reaction mixture is then cooled and acidified with dilute hydrochloric acid.

-

The precipitated 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-thiadiazol-2-thiol is collected by filtration, washed with water, and recrystallized from ethanol.[8]

Mechanistic Causality: The initial reaction with ammonium thiocyanate converts the hydrazide into a thiosemicarbazide. The subsequent base-catalyzed cyclization proceeds via the deprotonation of the thiol and amide groups, followed by an intramolecular nucleophilic attack of the sulfur on the carbonyl carbon, leading to the formation of the thiadiazole ring after dehydration.

Thiazolidinones

Thiazolidinones can be synthesized from intermediate II by first forming a Schiff base, followed by cyclization with thioglycolic acid.

Experimental Protocol:

-

Schiff Base Formation: A mixture of 2-(benzothiazol-2-ylthio)acetohydrazide (II , 1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol with a few drops of glacial acetic acid is refluxed for 4-6 hours. The Schiff base precipitates upon cooling and is collected by filtration.[4]

-

Cyclization: The Schiff base (1.0 mmol) is dissolved in a suitable solvent like THF or ethanol, and thioglycolic acid (1.2 mmol) is added. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

-

The mixture is refluxed for 8-12 hours. The reaction involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by intramolecular cyclization via an amide bond formation with the elimination of water.

-